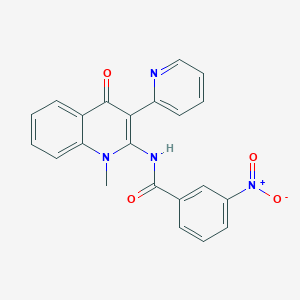

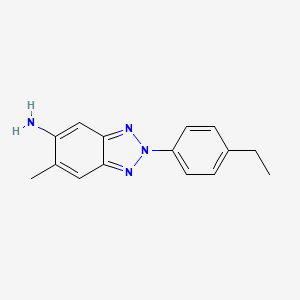

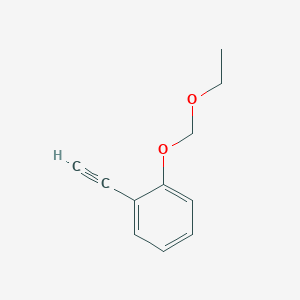

![molecular formula C14H13F4N5O B2373330 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832737-90-3](/img/structure/B2373330.png)

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a fluorophenyl group and a trifluoromethyl group, which are often found in pharmaceuticals and agrochemicals due to their ability to modulate the physical-chemical properties and biological activities of the molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a trifluoromethyl group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyrimidine core and the fluorophenyl and trifluoromethyl groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Scientific Research Applications

Synthesis and Structural Analysis

- A study reported the synthesis and crystal structure of a related compound, focusing on its potential as an inhibitor for cancer cell proliferation (Liu et al., 2016).

Novel Drug Discovery

- Pyrazoles, to which this compound belongs, are active molecules in novel drug discovery. Research has been conducted on the synthesis of precursors for novel pyrazole derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).

Anti-inflammatory and Antimicrobial Properties

- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines with potential anti-inflammatory and antimicrobial activities. This included testing against various bacteria and fungi, providing insights into the therapeutic potential of these compounds (Aggarwal et al., 2014).

Combinatorial Chemistry

- Research into the liquid-phase synthesis of combinatorial libraries based on this compound's scaffold has been conducted. This approach is significant for the rapid synthesis of diverse chemical libraries for drug discovery (Dalinger et al., 2005).

Fluorescent Properties and Agricultural Applications

- A study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and found novel fluorescent properties, suggesting potential use as a fluorophore. Additionally, some derivatives showed potential as inhibitors for certain agricultural pests (Wu et al., 2006).

Antituberculosis Activity

- Another study synthesized a compound structurally related to 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide and evaluated its moderate antituberculosis activity (Ju et al., 2015).

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . If it’s intended for use as a pharmaceutical, additional studies could also be conducted to investigate its pharmacological properties and therapeutic potential .

properties

IUPAC Name |

5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N5O/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)23-12(20-9)6-10(22-23)13(24)21-19/h1-4,6,9,11,20H,5,19H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLJRFMJGREFJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

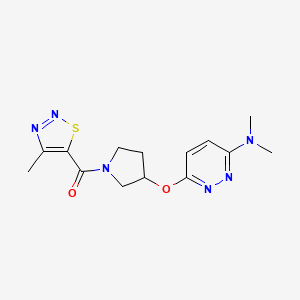

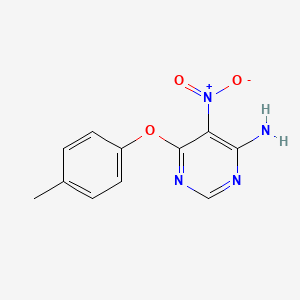

![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)

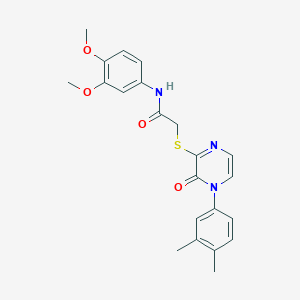

![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

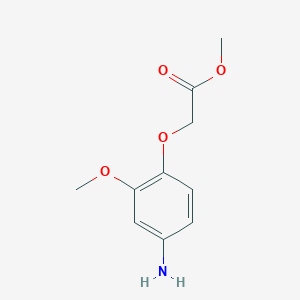

![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)

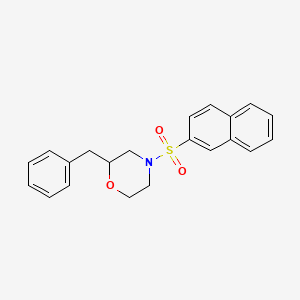

![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)

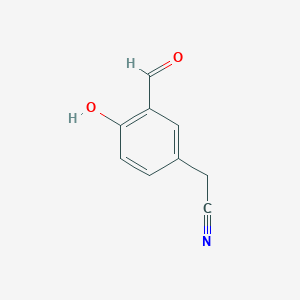

![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)